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Compound of Interest

Compound Name: 60-Fulleroacetic acid

Cat. No.: B583663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The covalent functionalization of fullerene C60 with acetic acid moieties enhances its solubility

and biological applicability, making the precise confirmation of the resulting adduct structures a

critical step in research and development. This guide provides a comparative overview of

analytical techniques used to characterize 60-fulleroacetic acid adducts, supported by

experimental data and detailed protocols.

Data Presentation: A Comparative Analysis
The structural characterization of 60-fulleroacetic acid adducts relies on a combination of

spectroscopic techniques. The data presented below compares the expected analytical

signatures for a mono-adduct (a single acetic acid group attached to the C60 cage) and a tris-

adduct, highlighting the key differences observed with an increasing degree of functionalization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b583663?utm_src=pdf-interest
https://www.benchchem.com/product/b583663?utm_src=pdf-body
https://www.benchchem.com/product/b583663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Technique
Mono-adduct (e.g., C60-

CH2COOH)

Tris-adduct (e.g.,

C60(C(COOH)2)3)

¹H NMR (ppm)

Signal for methylene protons (-

CH₂-) adjacent to the fullerene

cage and the carboxylic acid

proton (-COOH).

Multiple signals for protons on

the malonic acid addends, the

exact shifts depending on the

regioisomeric form (e.g., C₃ or

D₃).[1]

¹³C NMR (ppm)

Characteristic peaks for the sp³

carbon of the fullerene cage

where the adduct is attached,

the methylene carbon, and the

carbonyl carbon of the acid.

The numerous sp² carbons of

the fullerene cage will show a

complex pattern.

Multiple sp³ fullerene carbon

signals corresponding to the

points of addition. The malonic

acid carbons will also be

present. The symmetry of the

adduct (e.g., C₃ vs. D₃) will

significantly influence the

number of distinct signals.[1]

MALDI-TOF Mass

Spectrometry (m/z)

A prominent peak

corresponding to the molecular

ion [M]⁺ or [M+H]⁺. The

expected mass would be that

of C60 plus the mass of the

acetic acid addend.

A major peak corresponding to

the molecular ion of the tris-

adduct. For tris-malonic acid

adducts, a peak around

1194/1195 mass units has

been reported.[1]

FT-IR Spectroscopy (cm⁻¹)

Characteristic bands for the

C=O stretch of the carboxylic

acid (typically around 1700-

1750 cm⁻¹), the O-H stretch

(broadband, 2500-3300 cm⁻¹),

and C-O stretching vibrations.

[2][3][4][5]

Similar characteristic bands for

carboxylic acid groups will be

present and likely more

intense due to the higher

number of acid functionalities.

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization of 60-
fulleroacetic acid adducts. Below are outlines of the key experimental protocols.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the adduct, confirming the

presence and connectivity of the acetic acid moiety and identifying the substitution pattern on

the fullerene cage.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the 60-fulleroacetic acid adduct in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for water-soluble derivatives). The choice

of solvent is critical to ensure good solubility and minimize interference with the analyte

signals.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

Pay close attention to the chemical shifts, integration, and multiplicity of the signals

corresponding to the protons of the acetic acid group.

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum. This may require a longer acquisition time

due to the lower natural abundance of ¹³C and potentially long relaxation times of the

fullerene carbons.

Identify the signals for the sp³-hybridized carbons of the C60 cage at the point of

attachment, the carbons of the acetic acid side chain, and the numerous sp² carbons of

the fullerene core.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC):

Perform 2D NMR experiments to establish correlations between protons and carbons,

which is essential for unambiguous assignment of the structure, especially for multi-

substituted adducts with complex spectra.
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Matrix-Assisted Laser Desorption/Ionization Time-of-
Flight (MALDI-TOF) Mass Spectrometry
Objective: To determine the molecular weight of the adduct and confirm its elemental

composition.

Protocol:

Matrix Selection: Choose a suitable matrix that absorbs at the laser wavelength and

promotes ionization of the fullerene adduct. Common matrices for fullerene analysis include

α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-

propenylidene]malononitrile (DCTB).

Sample Preparation:

Prepare a saturated solution of the matrix in a volatile organic solvent (e.g., acetone or

acetonitrile).

Prepare a dilute solution of the 60-fulleroacetic acid adduct in a suitable solvent (e.g.,

toluene or THF).

Mix the analyte solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).

Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the

solvent to evaporate completely.

Data Acquisition:

Load the target plate into the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode. The choice of mode will

depend on the adduct's ability to be protonated or deprotonated.

Analyze the spectrum for the molecular ion peak to confirm the molecular weight of the

synthesized adduct.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the adduct, particularly the characteristic

vibrations of the carboxylic acid moiety.

Protocol:

Sample Preparation:

For solid samples, the KBr pellet method is commonly used. Mix a small amount of the

dried 60-fulleroacetic acid adduct with dry potassium bromide (KBr) powder and press

the mixture into a thin, transparent pellet.

Alternatively, for soluble samples, a thin film can be cast onto an IR-transparent window

(e.g., NaCl or KBr plates) by evaporating a solution of the adduct.

Data Acquisition:

Place the sample in the FT-IR spectrometer.

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands for the C=O and O-H stretching vibrations of

the carboxylic acid group, as well as other relevant vibrations of the fullerene cage and the

addend. The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of

the carboxylic acid's carbonyl group.[2][3][4][5]

Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the structural confirmation

of 60-fulleroacetic acid adducts.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b583663?utm_src=pdf-body
https://www.researchgate.net/figure/FTIR-spectrum-of-C-60-CCOOH-2-2-frequency-also-with-1095-cm-1-of-C-O-stretching_fig1_258640088
https://plos.figshare.com/articles/figure/_FTIR_spectrum_of_A_raw_C_60_B_C_60_OH_n_C_C_60_C_COOH_2_n_/784568
https://www.researchgate.net/figure/FTIR-spectrum-of-A-raw-C60-B-C60OHn-C-C60CCOOH2n_fig23_256451853
https://figshare.com/articles/figure/_FTIR_spectrum_of_A_raw_C_60_B_C_60_OH_n_C_C_60_C_COOH_2_n_/784568/1
https://www.benchchem.com/product/b583663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Structural Characterization

Data Analysis & Confirmation

Synthesis of
60-Fulleroacetic Acid Adduct

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(MALDI-TOF) FT-IR Spectroscopy X-ray Crystallography

(if crystalline)

Spectral Data
Analysis

Structure Confirmation

Click to download full resolution via product page

Workflow for Structural Confirmation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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